molecular formula C11H16N2O B15330734 (5-(Piperidin-4-yl)pyridin-2-yl)methanol

(5-(Piperidin-4-yl)pyridin-2-yl)methanol

Cat. No.: B15330734
M. Wt: 192.26 g/mol
InChI Key: LFATWKGKSXPTGY-UHFFFAOYSA-N
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Description

(5-(Piperidin-4-yl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C11H16N2O It consists of a pyridine ring substituted with a piperidine ring at the 4-position and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Substitution with Piperidine: The piperidine ring is introduced at the 4-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with piperidine under basic conditions.

    Introduction of the Methanol Group: The methanol group is introduced at the 2-position of the pyridine ring through a reduction reaction. This can be achieved by using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-(Piperidin-4-yl)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced with other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (5-(Piperidin-4-yl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (5-(Piperidin-4-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-yl-pyridin-2-yl-amine: Similar structure but lacks the methanol group.

    Pyridin-2-yl-methanol: Similar structure but lacks the piperidine ring.

    Piperidin-4-yl-methanol: Similar structure but lacks the pyridine ring.

Uniqueness

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is unique due to the presence of both the piperidine and pyridine rings, as well as the methanol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable intermediate in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(5-piperidin-4-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9/h1-2,7,9,12,14H,3-6,8H2

InChI Key

LFATWKGKSXPTGY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)CO

Origin of Product

United States

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